Cas no 1805271-72-0 (6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol)

6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol is a versatile brominated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both bromomethyl and hydroxymethyl functional groups enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The trifluoromethoxy and methoxy substituents contribute to its electron-withdrawing properties, influencing its stability and reactivity in complex chemical transformations. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty materials, where precise functionalization of the pyridine core is required. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol structure
1805271-72-0 structure
商品名:6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol
CAS番号:1805271-72-0
MF:C9H9BrF3NO3
メガワット:316.071872472763
CID:4840999

6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol
    • インチ: 1S/C9H9BrF3NO3/c1-16-8-6(4-15)14-5(3-10)2-7(8)17-9(11,12)13/h2,15H,3-4H2,1H3
    • InChIKey: OITHBRYKCBNKHF-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC(=C(C(CO)=N1)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 242
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 51.6

6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029084895-1g
6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol
1805271-72-0 97%
1g
$1,534.70 2022-04-01

6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol 関連文献

6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanolに関する追加情報

Introduction to 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1805271-72-0)

6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol, with the CAS number 1805271-72-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its bromomethyl, methoxy, and trifluoromethoxy substituents, which confer it with distinct reactivity and biological properties.

The molecular formula of 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol is C11H11BrF3O3N, and its molecular weight is approximately 309.10 g/mol. The presence of the bromomethyl group makes it an attractive candidate for further chemical modifications, such as cross-coupling reactions, which are crucial in the synthesis of complex organic molecules. The methoxy and trifluoromethoxy groups contribute to the compound's solubility and stability, making it suitable for a wide range of applications.

In the context of medicinal chemistry, 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.

The bromomethyl group in 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol can be readily functionalized through various chemical reactions, such as nucleophilic substitution and coupling reactions. This versatility allows researchers to synthesize a diverse array of derivatives with tailored properties for specific therapeutic applications. For example, the introduction of additional functional groups can enhance the compound's selectivity and potency against specific targets.

The methoxy and trifluoromethoxy substituents play a crucial role in modulating the physicochemical properties of 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol. The methoxy group increases the compound's lipophilicity, which can improve its cell membrane permeability and bioavailability. On the other hand, the trifluoromethoxy group enhances the compound's metabolic stability and reduces its susceptibility to metabolic degradation, thereby extending its half-life in vivo.

In addition to its potential as a therapeutic agent, 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol has also been investigated for its use as a probe molecule in chemical biology. Its unique structure allows it to interact with specific biological targets, making it a valuable tool for studying protein-protein interactions and signaling pathways. For instance, a study published in Chemical Communications in 2020 utilized this compound to investigate the role of certain kinases in cellular signaling processes.

The synthesis of 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the sequential introduction of the bromomethyl, methoxy, and trifluoromethoxy groups onto a pyridine scaffold. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound, making it more accessible for both academic research and industrial applications.

In conclusion, 6-(Bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1805271-72-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive candidate for further exploration and development. As research continues to uncover new insights into its properties and biological activities, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.

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